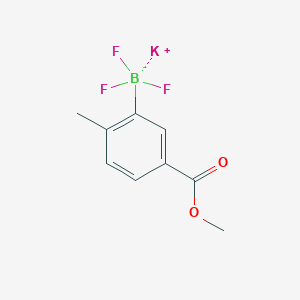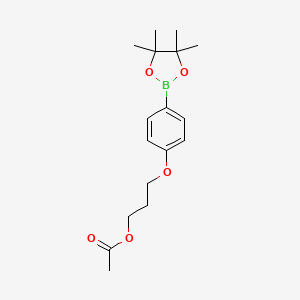![molecular formula C14H15ClN2O4 B6343818 4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline CAS No. 1204313-58-5](/img/structure/B6343818.png)
4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline, otherwise known as 4-chloro-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline, is a heterocyclic organic compound. This compound has a chemical formula of C8H8ClN2O4 and a molecular weight of 223.60 g/mol. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is commonly used in scientific research and has been studied for its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of 4-Amino-Substituted Derivatives and Imidazoquinolinones A study by Croisy-Delcey, Bisagni, and Huel (1993) explored the synthesis of 4-amino-substituted derivatives and the unexpected formation of disubstituted imidazoquinolinones. Their research provided insights into the complex reactions and resultant compounds involving chloroquinoline derivatives, which can be relevant to understanding the scientific applications of similar quinazoline compounds (Croisy-Delcey, Bisagni, & Huel, 1993).
Synthesis of Biologically Active Quinazoline Derivatives Párkányi and Schmidt (2000) synthesized new quinazoline derivatives with potential biological activity. Their work involved creating compounds with chlorine atoms and various substituents, contributing to the understanding of the synthetic pathways and potential applications of quinazoline derivatives (Párkányi & Schmidt, 2000).
Biological Applications and Potential Therapeutic Uses
Targeting Epidermal Growth Factor Receptors A 2009 study by Garcia et al. focused on a quinazoline-derivative DOTA-type gallium(III) complex for targeting epidermal growth factor receptors. This research provides insights into the potential therapeutic applications of quinazoline derivatives in cancer treatment (Garcia et al., 2009).
Antiproliferative Agents and Pim-1 Kinase Inhibitors Mohareb, Abdo, and Wardakhan (2017) synthesized and evaluated pyrazoloquinazoline derivatives as potential antiproliferative agents and Pim-1 kinase inhibitors. Their study contributes to the understanding of quinazoline derivatives as potential treatments for cancer (Mohareb, Abdo, & Wardakhan, 2017).
Antimicrobial and Antifungal Activities Research by Shah, Patel, and Patel (2009) on the synthesis of fused thiazoloquinazolinone derivatives highlighted their antibacterial and fungicidal activities, indicating potential applications in antimicrobial therapies (Shah, Patel, & Patel, 2009).
Anti-Mycobacterium Tuberculosis Properties A study by Dilebo et al. (2021) synthesized quinazoline derivatives and evaluated them for anti-Mycobacterium tuberculosis properties, suggesting potential applications in treating tuberculosis (Dilebo et al., 2021).
Antimicrobial, Analgesic, and Anti-Inflammatory Activities Research by Dash et al. (2017) synthesized novel quinazoline derivatives and evaluated their antimicrobial, analgesic, and anti-inflammatory activities. This study contributes to understanding the broader therapeutic potential of quinazoline compounds (Dash, Dash, Laloo, & Medhi, 2017).
Propriétés
IUPAC Name |
18-chloro-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c15-14-10-7-12-13(8-11(10)16-9-17-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRNECOVLCHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=C2)N=CN=C3Cl)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129935 |
Source


|
| Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204313-58-5 |
Source


|
| Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204313-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8,10,11,13,14-hexahydro[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)







